1-ACETYL-N-(ADAMANTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
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Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with a pepper-like aroma .
Synthesis Analysis
Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
Adamantane is a highly symmetrical molecule that resembles a tiny piece of diamond lattice. It consists of three cyclohexane rings arranged in the “armchair” conformation . Piperidine is a six-membered ring with one nitrogen atom, making it a secondary amine .Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Future Directions
The future directions would depend on the potential applications of “1-acetyl-N-2-adamantyl-4-piperidinecarboxamide”. Given the wide applications of adamantane and piperidine derivatives in medicinal chemistry, catalyst development, and nanomaterials , it’s possible that this compound could also have interesting applications.
Properties
IUPAC Name |
1-acetyl-N-(2-adamantyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-11(21)20-4-2-14(3-5-20)18(22)19-17-15-7-12-6-13(9-15)10-16(17)8-12/h12-17H,2-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBAJYZYKGARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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